Lipophilicity Advantage Over the Linear N‑Propyl Analog: LogP 3.49 vs. 3.25
Relative to its closest linear-chain congener N‑(4‑(trifluoromethyl)phenethyl)propan‑1‑amine (CAS 625838‑83‑7), the target compound bears a single additional methyl branch on the N‑alkyl chain, elevating the computed LogP from 3.25 to 3.49, a gain of +0.24 log units [REFS‑1][REFS‑2]. Both molecules share an equivalent TPSA (12.03 Ų), hydrogen‑bond donor count (1), and hydrogen‑bond acceptor count (1), meaning the lipophilicity increase is achieved without sacrificing hydrogen‑bonding efficiency. This ΔLogP of approximately one‑quarter of a log unit translates to a predicted ~1.7‑fold increase in octanol‑water partition coefficient, which can be decisive when optimizing compounds for passive blood‑brain‑barrier penetration or intracellular target engagement.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 3.4935 |
| Comparator Or Baseline | N‑(4‑(trifluoromethyl)phenethyl)propan‑1‑amine: LogP = 3.2475 |
| Quantified Difference | ΔLogP = +0.246 (approx. 1.7‑fold higher P) |
| Conditions | Computational prediction; values sourced from vendor cheminformatics databases (Leyan and Chemscene) |
Why This Matters
A 0.25‑unit LogP shift can move a compound across critical lipophilicity thresholds for CNS penetration (typically LogP 2–4), making the branched analog a more attractive candidate when passive membrane diffusion is a project requirement.
